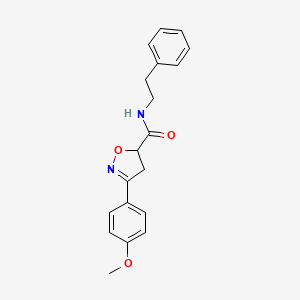
3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide
Descripción general
Descripción
3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as PNU-282987, is a selective agonist for α7 nicotinic acetylcholine receptors (nAChRs) that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for α7 nAChRs and offers several advantages over other agonists, making it an attractive target for further research.
Mecanismo De Acción
3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide acts as a selective agonist for α7 nAChRs. These receptors are widely distributed in the central nervous system and are involved in a variety of physiological processes, including learning and memory, attention, and sensory processing. Activation of α7 nAChRs by this compound leads to the release of neurotransmitters such as acetylcholine, dopamine, and glutamate, which can modulate neuronal activity and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and other neurotransmitters, which can improve cognitive function. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide offers several advantages over other α7 nAChR agonists. It has a high affinity for α7 nAChRs and is highly selective, which reduces the risk of off-target effects. It also has a long half-life, which allows for sustained activation of α7 nAChRs. However, this compound is relatively expensive and may not be suitable for large-scale experiments.
Direcciones Futuras
There are several future directions for research on 3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of this compound in the treatment of addiction and other psychiatric disorders. Further research is also needed to better understand the biochemical and physiological effects of this compound and to identify any potential side effects or limitations of this compound.
Aplicaciones Científicas De Investigación
3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-phenylethyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-16-9-7-15(8-10-16)17-13-18(24-21-17)19(22)20-12-11-14-5-3-2-4-6-14/h2-10,18H,11-13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFSEVBMHNRQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(C2)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}butanamide](/img/structure/B4855677.png)
![3-[(2-ethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4855680.png)
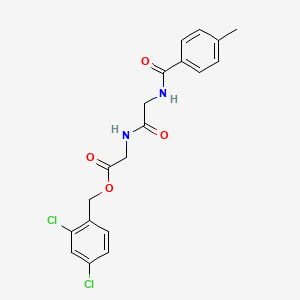
![isopropyl 4-({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B4855694.png)
![5-bromo-N-[2-(2-naphthyloxy)ethyl]nicotinamide](/img/structure/B4855703.png)
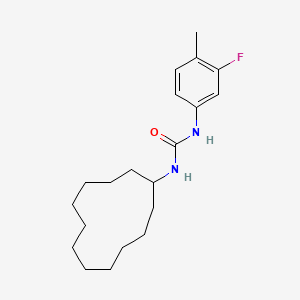

![3-[(4-methoxybenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B4855711.png)
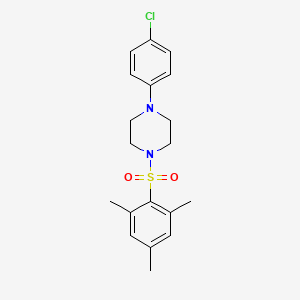
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-N-[2-(phenylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B4855726.png)
![1-butyl-5-oxo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-3-pyrrolidinecarboxamide](/img/structure/B4855731.png)

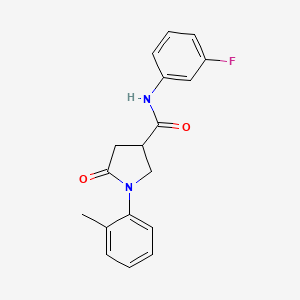
![2,5-difluoro-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B4855752.png)